5-bromo-4-chloro-2,3-difluoropyridine
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Overview
Description
5-bromo-4-chloro-2,3-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5HBrClF2N and a molecular weight of 228.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-2,3-difluoropyridine typically involves halogenation reactions. One common method is the direct halogenation of 2,3-difluoropyridine using bromine and chlorine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-chloro-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol are standard.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives .
Scientific Research Applications
5-bromo-4-chloro-2,3-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors, modulating their activity . The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . The compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-4-chloro-2,3-difluoropyridine is unique due to the presence of multiple halogen atoms, which confer distinct chemical properties and reactivity compared to its analogs . The combination of bromine, chlorine, and fluorine atoms enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
2680542-47-4 |
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Molecular Formula |
C5HBrClF2N |
Molecular Weight |
228.42 g/mol |
IUPAC Name |
5-bromo-4-chloro-2,3-difluoropyridine |
InChI |
InChI=1S/C5HBrClF2N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI Key |
KDZCINHFJHUMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
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